3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an oxazolidine ring, and a cyclopentylacetyl group
Scientific Research Applications
3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The discovery and biological evaluation of potential drugs containing the piperidine moiety are among the latest scientific advances . This field is expected to continue to grow and evolve, providing new opportunities for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Cyclopentylacetyl Group: This step involves the acylation of the piperidine ring using cyclopentylacetyl chloride in the presence of a base such as triethylamine.
Formation of the Oxazolidine Ring: The oxazolidine ring is formed through a cyclization reaction involving an appropriate diol and an isocyanate.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the oxazolidine ring, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the oxazolidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-3,4-dihydro-1,2,3-benzotriazin-4-one
- 3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
Uniqueness
3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is unique due to the presence of both the piperidine and oxazolidine rings, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c18-13(9-11-3-1-2-4-11)16-7-5-12(6-8-16)17-14(19)10-21-15(17)20/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDPJIUYJUCGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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